2-[(2,3-Dihydro-benzo[1,4]dioxin-6-ylmethyl)-amino]-ethanol
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Overview
Description
2-[(2,3-Dihydro-benzo[1,4]dioxin-6-ylmethyl)-amino]-ethanol is an organic compound characterized by a benzodioxin ring structure attached to an ethanolamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,3-Dihydro-benzo[1,4]dioxin-6-ylmethyl)-amino]-ethanol typically involves the following steps:
Formation of the Benzodioxin Ring: Starting from 2,3-dihydroxybenzoic acid, the benzodioxin ring is formed through alkylation of the phenolic hydroxyl groups.
Introduction of the Amino Group: The carboxylic acid group is converted to an amine via azidation followed by Curtius rearrangement.
Attachment of the Ethanolamine Moiety: The final step involves the reaction of the benzodioxin-amine intermediate with ethanolamine under suitable conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-purity reagents, controlled reaction conditions, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[(2,3-Dihydro-benzo[1,4]dioxin-6-ylmethyl)-amino]-ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
2-[(2,3-Dihydro-benzo[1,4]dioxin-6-ylmethyl)-amino]-ethanol has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules.
Biological Studies: It is used in studies to understand its biological activity and potential as a drug candidate.
Industrial Applications: The compound is utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-[(2,3-Dihydro-benzo[1,4]dioxin-6-ylmethyl)-amino]-ethanol involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- 2-[(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-methyl-amine]
- 2-[(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-ethylamine]
- 2-[(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-methylene]-N-phenylhydrazinecarbothioamide
Uniqueness
2-[(2,3-Dihydro-benzo[1,4]dioxin-6-ylmethyl)-amino]-ethanol is unique due to its specific combination of a benzodioxin ring and an ethanolamine moiety. This structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Properties
IUPAC Name |
2-(2,3-dihydro-1,4-benzodioxin-6-ylmethylamino)ethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3/c13-4-3-12-8-9-1-2-10-11(7-9)15-6-5-14-10/h1-2,7,12-13H,3-6,8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKGWYEQBFQJBMU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)CNCCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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